molecular formula C11H11Cl2NO3 B7541110 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid

2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid

Cat. No. B7541110
M. Wt: 276.11 g/mol
InChI Key: VGAVHQUYDKPQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid, also known as DCPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid has been studied for its potential applications in several areas of research. One of the most promising areas is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits anti-tumor activity in vitro and in vivo, and may be effective against several types of cancer, including breast, lung, and colon cancer.
In addition to its anti-tumor activity, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid is not fully understood, but studies suggest that it may act by inhibiting enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activity, studies have shown that this compound can reduce oxidative stress and improve mitochondrial function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. However, one limitation is that it is a synthetic compound and may not accurately reflect the complexity of natural compounds found in living organisms.

Future Directions

There are several future directions for research on 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the study of this compound's effects on mitochondrial function and oxidative stress, which may have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid can be synthesized through a multistep process, starting with the reaction of 2,4-dichlorobenzoyl chloride with glycine in the presence of a base. The resulting intermediate is then reacted with 2-amino-3-hydroxypropanoic acid to yield this compound. This method has been optimized to improve the yield and purity of the final product.

properties

IUPAC Name

2-[3-(2,4-dichlorophenyl)propanoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c12-8-3-1-7(9(13)5-8)2-4-10(15)14-6-11(16)17/h1,3,5H,2,4,6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAVHQUYDKPQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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